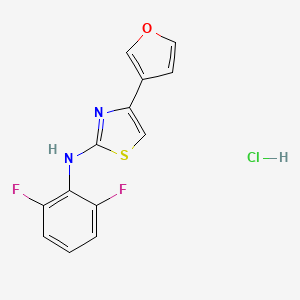

N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

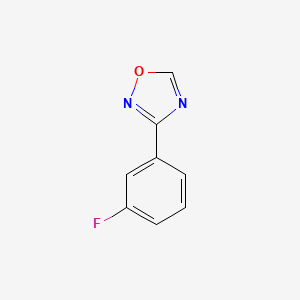

“N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride” is a chemical compound that contains several functional groups, including a furan ring, a thiazole ring, and a difluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a furan ring (a five-membered ring with one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two fluorine substitutions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amine group (-NH2) could participate in acid-base reactions, the furan ring might undergo electrophilic aromatic substitution, and the thiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A novel compound structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized by various spectroscopic methods. The molecular structure was determined using X-ray diffraction, and Hirshfeld surface analysis was employed for intermolecular contact analysis (Gayathri et al., 2019).

Corrosion Inhibition

- Thiazole derivatives, which include compounds similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were utilized to predict their effectiveness against corrosion of iron metal (Kaya et al., 2016).

Photochemical Synthesis Applications

- Photochemical methodologies were developed for synthesizing compounds with furan and fluorinated phenyl groups, which are structural components of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. These methods involve the irradiation of specific precursors and can lead to the synthesis of related heterocyclic compounds (Buscemi et al., 2001).

Organosilicon Synthesis

- Research in the field of organosilicon synthesis has explored the synthesis of isocyanates that include furan and fluorophenyl groups, related to the structure of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. This work provides insights into the synthesis of complex molecules with similar structural motifs (Lebedev et al., 2006).

Anticancer Applications

- Compounds structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride have been synthesized and tested for their anticancer properties. The presence of the furan and phenyl groups in these compounds contributed to their observed antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Antimicrobial Activity

- A thiazole-based heterocyclic amide, which shares structural similarities with N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, was synthesized and found to exhibit antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi, highlighting the potential pharmacological applications of such compounds (Cakmak et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRNSZWBLOPTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)